molecular formula C15H21ClN2O2S B13969897 (S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13969897
M. Wt: 328.9 g/mol
InChI Key: QDDCFLYYTLGXHL-LBPRGKRZSA-N
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Description

(S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a chlorinated pyridine moiety, and a tert-butyl ester functional group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Chlorinated Pyridine Moiety: The chlorinated pyridine group can be introduced via nucleophilic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be added through thiolation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorinated pyridine moiety can be reduced to form different derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on various biological systems.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
  • (S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl ester

Uniqueness

The uniqueness of (S)-3-(6-Chloro-pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its specific structural features, such as the tert-butyl ester group, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C15H21ClN2O2S

Molecular Weight

328.9 g/mol

IUPAC Name

tert-butyl (3S)-3-[(6-chloropyridin-3-yl)methylsulfanyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O2S/c1-15(2,3)20-14(19)18-7-6-12(9-18)21-10-11-4-5-13(16)17-8-11/h4-5,8,12H,6-7,9-10H2,1-3H3/t12-/m0/s1

InChI Key

QDDCFLYYTLGXHL-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC2=CN=C(C=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=C(C=C2)Cl

Origin of Product

United States

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